Benzyl (S)-3-(Boc-amino)-4-bromobutanoate
Overview
Description
Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is a chemical compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a bromobutanoate moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the protection of an amino acid derivative with a Boc group, followed by bromination and esterification. A common synthetic route includes:
Protection of the amino group: The amino group of an amino acid derivative is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Bromination: The protected amino acid is then subjected to bromination using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).
Esterification: The brominated intermediate is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Deprotection: Formation of the free amine derivative.
Scientific Research Applications
Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the preparation of biologically active compounds and as a building block in the synthesis of enzyme inhibitors.
Medicine: Potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Benzyl (S)-3-(Fmoc-amino)-4-bromobutanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Benzyl (S)-3-(Cbz-amino)-4-bromobutanoate: Features a carbobenzoxy (Cbz) protecting group.
Comparison:
Boc vs. Fmoc: Boc is removed under acidic conditions, while Fmoc is removed under basic conditions, making Fmoc more suitable for sequences sensitive to acids.
Boc vs. Cbz: Cbz is stable under acidic and basic conditions but is cleaved by catalytic hydrogenation, making it less versatile in reactions involving double or triple bonds.
Benzyl (S)-3-(Boc-amino)-4-bromobutanoate stands out due to the ease of removal of the Boc group and its stability during various synthetic transformations, making it a preferred choice in peptide synthesis and other applications.
Properties
IUPAC Name |
benzyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVYFFXZJUYBF-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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